1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine
Description
1-Methyl-N-(2-methylcyclopentyl)piperidin-4-amine is a substituted piperidine derivative characterized by a methyl group at the piperidine nitrogen and a 2-methylcyclopentyl substituent on the amine at the 4-position. Piperidine derivatives are frequently explored for their pharmacokinetic properties, including lipophilicity and metabolic stability, which are influenced by substituent groups like the cyclopentyl moiety .
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-10-4-3-5-12(10)13-11-6-8-14(2)9-7-11/h10-13H,3-9H2,1-2H3 |
InChI Key |
QVGCNGZRXQPNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine involves several steps, typically starting with the preparation of the piperidine ring. One common method is the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the chlorination of amino alcohols using SOCl2, followed by cyclization . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the piperidine ring, often using reagents like alkyl halides or sulfonates
Scientific Research Applications
1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving neurotransmission and receptor binding.
Medicine: Due to its piperidine structure, it is investigated for potential therapeutic uses, including as an analgesic, antipsychotic, and anti-inflammatory agent
Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated by the binding of the piperidine ring to specific receptor sites, altering their conformation and activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Aromatic vs. Aliphatic Groups: The 2-methylphenyl analog () exhibits aromatic proton signals in NMR, whereas the 2-methylpentan-3-yl derivative () lacks aromaticity, likely enhancing lipophilicity. Heterocyclic Modifications: The thiophene-containing analog () introduces sulfur, which may influence electronic properties and metabolic stability compared to cyclopentyl or phenyl groups.
- Spectral Trends :
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
1-Methyl-N-(2-methylcyclopentyl)piperidin-4-amine is a piperidine derivative that has garnered interest in various biological and medicinal fields due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
1-Methyl-N-(2-methylcyclopentyl)piperidin-4-amine is characterized by its piperidine structure, which is known for its diverse biological activities. These include potential roles as analgesics, antipsychotics, and anti-inflammatory agents. The compound's interaction with neurotransmitter receptors positions it as a candidate for further pharmacological exploration.
The biological activity of 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine primarily involves its binding to various neurotransmitter receptors. This interaction can modulate receptor activity and influence cellular signaling pathways. The piperidine ring's ability to alter receptor conformation is crucial for its pharmacological effects.
Antinociceptive Activity
Research has indicated that piperidine derivatives exhibit significant antinociceptive properties. In studies involving animal models, compounds similar to 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine demonstrated the ability to reduce pain responses, suggesting potential applications in pain management.
Antipsychotic Potential
The compound's structural similarity to known antipsychotics suggests it may also exhibit psychotropic effects. Preliminary studies have shown that modifications in the piperidine structure can enhance binding affinity to dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychiatric disorders.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the compound's receptor binding profiles. These studies revealed that 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine has a moderate affinity for serotonin and dopamine receptors, indicating its potential role in modulating mood and behavior .
In Vivo Studies
In vivo experiments using rodent models demonstrated that administration of the compound resulted in significant alterations in behavior consistent with both analgesic and anxiolytic effects. The observed behavioral changes were accompanied by biochemical markers indicative of reduced inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antinociceptive | Reduced pain response in animal models | |
| Antipsychotic | Altered behavior in rodent models | |
| Anti-inflammatory | Decreased inflammatory markers |
Table 2: Receptor Binding Affinity
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| Serotonin (5-HT) | Moderate | |
| Dopamine (D2) | Moderate | |
| Sigma Receptors | High |
Case Studies
Case Study 1: Analgesic Efficacy
In a controlled study involving rodents, 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine was administered at varying doses. Results indicated a dose-dependent reduction in nociceptive responses, supporting its potential use as an analgesic agent.
Case Study 2: Psychotropic Effects
Another study examined the compound's effects on anxiety-like behaviors in mice subjected to stress tests. Mice treated with the compound showed significantly lower anxiety levels compared to controls, suggesting its promise as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
